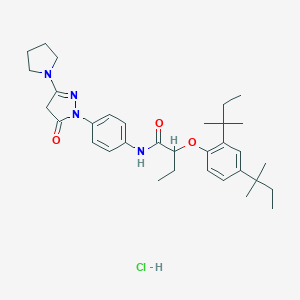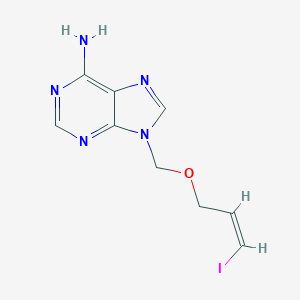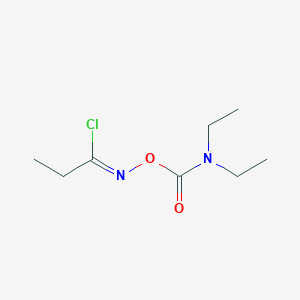![molecular formula C23H21N3O3S B237109 N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237109.png)
N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide, also known as Compound 1, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide 1 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. One study found that this compound 1 can inhibit the activity of the enzyme HDAC6, which is involved in the regulation of gene expression and cell growth. Another study found that this compound 1 can inhibit the activation of the NF-κB signaling pathway, which is involved in the inflammatory response and cell survival.
Biochemical and Physiological Effects
This compound 1 has been shown to have several biochemical and physiological effects in vitro and in vivo. One study found that this compound 1 can induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Another study found that this compound 1 can reduce the production of reactive oxygen species and oxidative stress, which are involved in the development of several diseases.
Advantages and Limitations for Lab Experiments
N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide 1 has several advantages for lab experiments, including its stability, solubility, and specificity. However, there are also some limitations to its use, including its cost, availability, and potential toxicity.
Future Directions
There are several future directions for the research and development of N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide 1. One direction is to further investigate its potential as an anticancer agent, including its efficacy and safety in preclinical and clinical trials. Another direction is to explore its potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound 1 and its potential interactions with other drugs and compounds.
Synthesis Methods
The synthesis of N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide 1 involves several steps, including the condensation of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form 2-methoxy-3-methylbenzoyl chloride. This intermediate is then reacted with 4-aminobenzenethiol to form 2-methoxy-3-methyl-N-(4-aminophenyl)benzamide. The final step involves the reaction of this intermediate with 3-chloro-4-nitrobenzoyl chloride to form this compound 1.
Scientific Research Applications
N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide 1 has been the subject of several scientific research studies due to its potential therapeutic applications. One study found that this compound 1 has anti-inflammatory properties and can inhibit the production of cytokines, which are involved in the inflammatory response. Another study found that this compound 1 can inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
properties
Molecular Formula |
C23H21N3O3S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C23H21N3O3S/c1-15-8-6-13-19(20(15)29-2)22(28)26-23(30)25-18-12-7-11-17(14-18)24-21(27)16-9-4-3-5-10-16/h3-14H,1-2H3,(H,24,27)(H2,25,26,28,30) |
InChI Key |
WCGJQUZASQDQPV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B237040.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide](/img/structure/B237042.png)
![[1-(3,4,5,11,17,18,19-Heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11,37-diformyl-4,5,6,14,21,22,25,26,30,31,32,44,45,46,49,50,56-heptadecahydroxy-9,17,35,41,53,59-hexaoxo-12,38-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B237049.png)

![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B237055.png)
![4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B237064.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B237066.png)



![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)

